Enantioselective Hydrogenation: Exclusive Access to Chiral Phenoxanol® Enantiomers from the Allylic Alcohol
3-Methyl-5-phenylpent-2-en-1-ol is the direct prochiral substrate for catalytic asymmetric hydrogenation to yield single enantiomers of Phenoxanol®. The (R)-(+)-Phenoxanol enantiomer exhibits an odour threshold of 12.5 ng/L air, while (S)-(−)-Phenoxanol is described as 'stronger, softer, with a more powdery rose' character [1]. The saturated analog 3-methyl-5-phenylpentan-1-ol (Phenoxanol® racemate) cannot undergo this stereochemical resolution. Using Ir–N,P-complex catalysts, (E)-3-methyl-5-phenylpent-2-en-1-ol can be hydrogenated with enantioselectivities reaching 91% ee [2]; Ru-BINAP systems achieve up to 98% ee for the (R)-enantiomer [3]. This stereochemical divergence has direct commercial value: the single enantiomers command premium pricing in chiral fragrance formulations and enable enantioselective olfactory design.
Comparator (saturated analog): Achiral; cannot be resolved via hydrogenation.
| Evidence Dimension | Enantioselective hydrogenation capability and enantiomer odour properties |
|---|---|
| Target Compound Data | 3-Methyl-5-phenylpent-2-en-1-ol: asymmetric hydrogenation yields (R)-Phenoxanol (odour threshold 12.5 ng/L air, 'harsher, fattier, metallic rose') and (S)-Phenoxanol ('stronger, softer, powdery rose') with ee up to 98% [1][3] |
| Comparator Or Baseline | 3-Methyl-5-phenylpentan-1-ol (Phenoxanol® racemate): achiral; cannot be resolved into enantiomers via hydrogenation. No enantiomer-specific odour differentiation possible [1] |
| Quantified Difference | Infinite (qualitative): only the allylic alcohol can serve as prochiral substrate. Odour threshold differential: (R)-enantiomer 12.5 ng/L air vs. (S)-enantiomer qualitatively different odour profile [1] |
| Conditions | Asymmetric hydrogenation using Ru-BINAP or Ir–N,P catalysts; odour evaluation by Givaudan skilled perfumer panel [1][3] |
Why This Matters
Only the allylic double bond in 3-methyl-5-phenylpent-2-en-1-ol permits enantioselective hydrogenation, enabling procurement of single-enantiomer fragrance ingredients that offer differentiated olfactory performance and regulatory advantages (lower environmental load via use of the most active stereomer).
- [1] Matteoli, U., et al. Asymmetric catalysis in fragrance chemistry: a new synthetic approach to enantiopure Phenoxanol®, Citralis® and Citralis Nitrile®. Tetrahedron: Asymmetry, 2007, 18, 797–802. View Source
- [2] Pàmies, O., et al. Asymmetric Hydrogenation of Allylic Alcohols Using Ir–N,P-Complexes. ACS Catalysis, 2016, 6, 8342–8350. (Enantioselectivities 78–91% ee for substrate 14). View Source
- [3] Patent EP 3724202 A1 / related filings. Iridium-catalyzed asymmetric hydrogenation of (Z)- or (E)-3-methyl-5-phenylpent-2-en-1-ol to yield Phenoxanol with high enantiomeric purity. View Source
